2-Methyl-1-(methylamino)propan-2-ol

Catalog No.
S732942
CAS No.
67622-86-0
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-(methylamino)propan-2-ol

CAS Number

67622-86-0

Product Name

2-Methyl-1-(methylamino)propan-2-ol

IUPAC Name

2-methyl-1-(methylamino)propan-2-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-5(2,7)4-6-3/h6-7H,4H2,1-3H3

InChI Key

KYCZVVFGMGLNPL-UHFFFAOYSA-N

SMILES

CC(C)(CNC)O

Canonical SMILES

CC(C)(CNC)O

Atmospheric Chemistry

Field: Atmospheric Chemistry

Application: 2-Amino-2-methyl-1-propanol (AMP) is used in a study of the OH-initiated degradation under simulated atmospheric conditions .

Method: The degradation of AMP was investigated in a large atmospheric simulation chamber, employing time-resolved online high-resolution proton-transfer reaction-time-of-flight mass spectrometry (PTR-ToF-MS) and chemical analysis of aerosol online PTR-ToF-MS (CHARON-PTR-ToF-MS) instrumentation, and by theoretical calculations based on M06-2X/aug-cc-pVTZ quantum chemistry results and master equation modeling of the pivotal reaction steps .

Results: The photo-oxidation experiments show 2-amino-2-methylpropanal [CH3C(NH2)(CH3)CHO] as the major gas-phase product and propan-2-imine [(CH3)2C\uE0C8NH], 2-iminopropanol [(CH3)(CH2OH)C NH], acetamide [CH3C(O)NH2], formaldehyde (CH2O), and nitramine 2-methyl-2-(nitroamino)-1-propanol [AMPNO2, CH3C(CH3)(NHNO2)- \uE0C8 CH2OH] as minor primary products .

CO2 Capture

Field: Environmental Science

Application: 2-Amino-2-methyl-1-propanol (AMP) is often used as a moderator to enhance the CO2 capture capacity of absorbents due to its unique spatial site resistance structure .

Method: Different nanofluids were formulated using a two-step method, and a bubbling reactor and an oil bath were used as the experimental setup for absorption/desorption .

Results: The experimental results show that the addition of TiO2 nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2 .

Synthesis of Thiophene-Anthranilamides

Field: Organic Chemistry

Application: 2-Methyl-1-(methylamino)propan-2-ol is used as a general reagent in the synthesis of thiophene-anthranilamides .

Microbial Inhibition

Field: Microbiology

Application: In general, the minimal inhibitory and microbicidal concentrations (MIC and MBC) are used to determine the bioeffect of chemical compounds and natural extracts against selected microbes .

Synthesis of Potent and Orally Active Factor Xa Inhibitors

Field: Pharmaceutical Chemistry

Application: 2-Methyl-1-(methylamino)propan-2-ol is used as a general reagent in the synthesis of thiophene-anthranilamides which act as potent and orally active factor Xa inhibitors .

2-Methyl-1-(methylamino)propan-2-ol, also known as 2-Methylamino-2-methylpropan-1-ol, is an organic compound with the molecular formula C5H13NOC_5H_{13}NO and a molecular weight of 103.16 g/mol. It features a branched structure characterized by a methyl group and a methylamino group attached to a propanol backbone. This compound is classified as an alkanolamine and is recognized for its potential applications in various fields, including pharmaceuticals and chemical synthesis .

There is no current information available regarding the mechanism of action of 2-Methyl-1-(methylamino)propan-2-ol in biological systems.

  • Potential Skin and Eye Irritation: Primary amines can be irritating to the skin and eyes [].
  • Potential Toxicity: Although the extent is unknown, the compound should be handled with care until specific data is available.

The chemical behavior of 2-Methyl-1-(methylamino)propan-2-ol includes its reactivity with hydroxyl radicals in atmospheric chemistry. Studies indicate that this compound undergoes degradation primarily through hydrogen abstraction from its carbon chains, leading to the formation of various products such as 2-amino-2-methylpropanal and propan-2-imine . Additionally, it can participate in nucleophilic substitution reactions due to the presence of the amine functional group, making it a versatile intermediate in organic synthesis.

The synthesis of 2-Methyl-1-(methylamino)propan-2-ol can be achieved through several methods:

  • Hydrogenation of Amino Acids: The compound can be synthesized by the hydrogenation of amino acids such as 2-aminoisobutyric acid.
  • Alkylation Reactions: Another method involves alkylating methylamine with appropriate alkyl halides under controlled conditions to yield the desired product .
  • Reduction Reactions: The reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride can also produce this compound.

These methods highlight the compound's accessibility through various synthetic pathways.

2-Methyl-1-(methylamino)propan-2-ol has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including those used for respiratory conditions.
  • Chemical Industry: The compound is utilized in the production of surface-active agents and as a buffer component in biochemical applications.
  • Cosmetics: Its properties make it suitable for use in cosmetic formulations, particularly as a stabilizing agent.

Interaction studies involving 2-Methyl-1-(methylamino)propan-2-ol have focused on its potential effects on biological systems. Preliminary data suggest that it may interact with neurotransmitter systems, although comprehensive studies are required to confirm these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 2-Methyl-1-(methylamino)propan-2-ol. These include:

Compound NameCAS NumberSimilarity Score
3-Dimethylamino-1,2-propanediol623-57-40.71
1-Hydroxyethylamino-propan-2-ol6579-55-10.81
3-Methylazetidin-3-ol hydrochloride124668-46-80.91
Aminomethyl propanol124-68-5N/A

These compounds exhibit varying degrees of structural and functional similarity to 2-Methyl-1-(methylamino)propan-2-ol, contributing to its uniqueness in terms of reactivity and application potential.

XLogP3

-0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Methyl-1-(methylamino)propan-2-ol

Dates

Modify: 2023-08-15

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